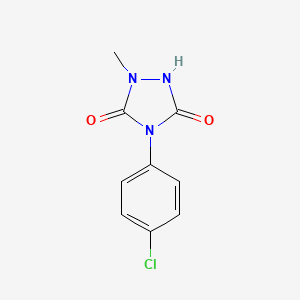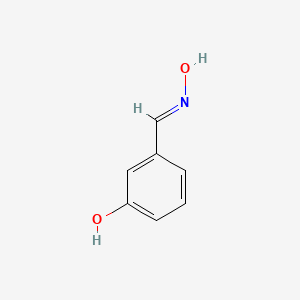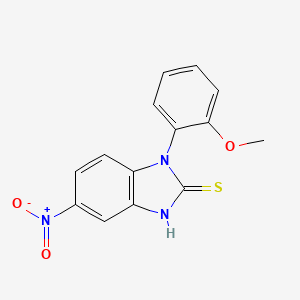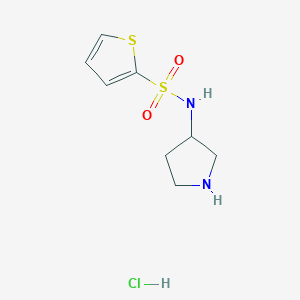
1-acetyl-N-(4-bromo-2-methylphenyl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the azetidine ring, possibly through a [2+2] cycloaddition or other ring-forming reaction . The acetyl and carboxamide groups could potentially be introduced through acylation reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine ring, along with the attached acetyl, carboxamide, and bromo-methylphenyl groups. The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the azetidine ring and the other functional groups present. For example, the azetidine ring could potentially undergo ring-opening reactions . The bromine atom in the bromo-methylphenyl group could also make this compound susceptible to nucleophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For example, the presence of the polar carboxamide group could influence its solubility in different solvents. The bromine atom could also influence its reactivity and possibly its density and melting/boiling points .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis of related azetidine derivatives and their structural analysis have been a significant focus. For instance, the synthesis of 1-acetyl-3-bromo-3-phenylazetidine and its characterization through spectroscopic methods and single crystal X-ray analysis have provided insights into the structural properties of such compounds. The azetidine ring is noted for its nearly planar structure, suggesting potential applications in designing novel molecular frameworks for various scientific purposes (Bartnik et al., 1998).
Biological Activities
Research into azetidine derivatives extends into exploring their biological activities. Various studies have synthesized and evaluated azetidine compounds for their antimicrobial, anticancer, and anti-inflammatory properties. For example, the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents highlight the therapeutic potential of these structures (Thomas et al., 2016).
Antimicrobial and Antifungal Activities
Azetidine derivatives have also been evaluated for their antimicrobial and antifungal activities. The synthesis of new pyrimidine-azetidinone analogues and their in vitro antimicrobial, and antitubercular activities offer promising avenues for developing new treatments against bacterial and fungal infections, highlighting the importance of azetidine derivatives in medicinal chemistry (Chandrashekaraiah et al., 2014).
Anticancer Potential
Moreover, the investigation into novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents reveals the anticancer potential of azetidine-related compounds. These studies suggest that modifying the azetidine structure could lead to new therapeutic agents with specific biological activities (Rahmouni et al., 2016).
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, many brominated organic compounds are potentially hazardous and require careful handling. The Material Safety Data Sheet (MSDS) for this specific compound would provide the most accurate safety information .
Zukünftige Richtungen
The future research directions involving this compound could be numerous, depending on its intended use. For example, if it’s a novel compound, it could be studied for potential applications in medicine, materials science, or other fields. Further studies could also explore its synthesis, properties, and reactivity in more detail .
Eigenschaften
IUPAC Name |
1-acetyl-N-(4-bromo-2-methylphenyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-8-5-11(14)3-4-12(8)15-13(18)10-6-16(7-10)9(2)17/h3-5,10H,6-7H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKTVIPDGLYFIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2CN(C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3-diethyl-4,6,7-trifluoro-2-methyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-3-ium 4-methylbenzenesulfonate](/img/structure/B2606833.png)
![1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride](/img/structure/B2606836.png)


![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-naphthalen-1-ylacetamide](/img/structure/B2606842.png)

![N-(3-chloro-4-fluorophenyl)-2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]acetamide](/img/structure/B2606844.png)
![Spiro[bicyclo[2.2.1]heptane-2,2'-pyrrolidine];hydrochloride](/img/structure/B2606848.png)

![N-[1-[2-(3-Formylindol-1-yl)acetyl]piperidin-4-yl]propanamide](/img/structure/B2606850.png)
![4-((4-Chlorophenyl)sulfonyl)-8-((3-fluorobenzyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2606851.png)